molecular formula C39H78N2O2 B14004198 1,3-Propylenebisstearamide CAS No. 29417-02-5

1,3-Propylenebisstearamide

Cat. No.: B14004198
CAS No.: 29417-02-5
M. Wt: 607.0 g/mol
InChI Key: VPKVHSUMRKADKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propylenebisstearamide: is an organic compound that belongs to the class of fatty acid amides. It is derived from the reaction of 1,3-propanediamine and stearic acid. This compound is known for its waxy, white solid appearance and is widely used in various industrial applications due to its excellent lubricating and anti-static properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Propylenebisstearamide is synthesized through the reaction of 1,3-propanediamine with stearic acid. The reaction typically involves heating the reactants to a temperature where the amide formation occurs, usually around 150-200°C. The reaction can be catalyzed by acidic or basic catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 1,3-propanediamine and stearic acid are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the solid product is purified through recrystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Propylenebisstearamide primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and acidic or basic catalysts, this compound can hydrolyze to form 1,3-propanediamine and stearic acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized products.

    Substitution: Under specific conditions, such as the presence of strong nucleophiles, substitution reactions can occur, replacing the amide group with other functional groups.

Major Products Formed:

    Hydrolysis: 1,3-Propanediamine and stearic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted amides with different functional groups.

Scientific Research Applications

1,3-Propylenebisstearamide has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a lubricant and anti-static agent in the production of plastics and polymers. It helps in reducing friction and improving the processability of materials.

    Biology: It is utilized in the formulation of various biological assays and experiments where its lubricating properties are beneficial.

    Medicine: Although not directly used as a drug, it is employed in the production of medical devices and equipment where lubrication and anti-static properties are required.

    Industry: It is widely used in the manufacturing of plastics, rubber, and other materials to enhance their properties and improve their performance.

Mechanism of Action

The mechanism of action of 1,3-propylenebisstearamide is primarily based on its ability to reduce friction and static electricity. At the molecular level, it forms a thin, lubricating layer on surfaces, which minimizes contact and friction between materials. This property is particularly useful in the processing of plastics and other materials where smooth operation is essential.

Comparison with Similar Compounds

    Ethylene bis(stearamide): Similar in structure but derived from ethylenediamine and stearic acid. It also has lubricating and anti-static properties.

    Stearamidopropyl dimethylamine: Another fatty acid amide with similar applications but different chemical structure and properties.

Uniqueness: 1,3-Propylenebisstearamide is unique due to its specific molecular structure, which provides a balance of lubricating and anti-static properties. Its ability to form a stable, thin layer on surfaces makes it particularly effective in reducing friction and static electricity in various industrial applications.

Properties

CAS No.

29417-02-5

Molecular Formula

C39H78N2O2

Molecular Weight

607.0 g/mol

IUPAC Name

N-[3-(octadecanoylamino)propyl]octadecanamide

InChI

InChI=1S/C39H78N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(42)40-36-33-37-41-39(43)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,42)(H,41,43)

InChI Key

VPKVHSUMRKADKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.